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molecular formula C7H7Cl3O B8533926 Phenol chloroform

Phenol chloroform

Cat. No. B8533926
M. Wt: 213.5 g/mol
InChI Key: YTRQFSDWAXHJCC-UHFFFAOYSA-N
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Patent
US07632676B2

Procedure details

Sterile water was added to the sample DNA liquid to a total of 100 μl, and 50 μl of TE saturated phenol (Nippon Gene) and 50 μl of chloroform (Wako) were added and agitated for 1 to 2 minutes in a tube mixer to inactivate the protein. After 5 minutes of centrifugation at 14,000 rpm, the water layer alone was transferred to a 1.5 ml tube. 100 μl of chloroform was added, followed by centrifugation for 5 minutes at 14,000 rpm in a vortex mixer. The water layer alone was transferred to a 1.5 ml tube.
Quantity
100 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 μL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8]([Cl:11])([Cl:10])[Cl:9]>O>[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8]([Cl:11])([Cl:10])[Cl:9] |f:3.4|

Inputs

Step One
Name
Quantity
100 μL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
50 μL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
agitated for 1 to 2 minutes in a tube mixer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
After 5 minutes of centrifugation at 14,000 rpm
Duration
5 min
WAIT
Type
WAIT
Details
followed by centrifugation for 5 minutes at 14,000 rpm in a vortex mixer
Duration
5 min

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) min
Name
Type
Smiles
C1(=CC=CC=C1)O.C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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